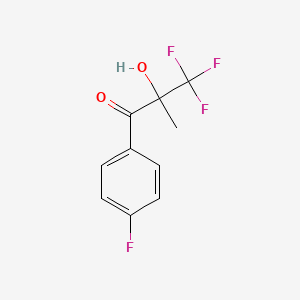
3,3,3-Trifluoro-1-(4-fluorophenyl)-2-hydroxy-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-1-(4-fluorophenyl)-2-hydroxy-2-methylpropan-1-one is a fluorinated organic compound characterized by its trifluoromethyl group and fluorophenyl moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this process, 4-fluorobenzene is reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors, which allow for precise control over reaction conditions and improved safety. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives, such as carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions involving the trifluoromethyl group can lead to the formation of different fluorinated compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromic acid, with reactions typically carried out under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions, with reactions performed in anhydrous ether.
Substitution: Various nucleophiles can be used for substitution reactions, with reaction conditions depending on the specific nucleophile.
Major Products Formed:
Oxidation: Trifluoromethyl carboxylic acids
Reduction: Trifluoromethyl alcohols or amines
Substitution: Various fluorinated derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to investigate the effects of fluorination on biological systems. Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for drug development. Industry: It is utilized in the production of specialty chemicals and materials, such as fluoropolymers and fluorinated solvents.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to specific biological activities. The exact mechanism of action depends on the specific application and target system.
Comparison with Similar Compounds
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-ol
Uniqueness: 3,3,3-Trifluoro-1-(4-fluorophenyl)-2-hydroxy-2-methylpropan-1-one is unique due to its hydroxyl and methyl groups, which provide additional functionalization options compared to its similar compounds. This allows for greater versatility in chemical synthesis and application.
Properties
CAS No. |
821789-44-0 |
|---|---|
Molecular Formula |
C10H8F4O2 |
Molecular Weight |
236.16 g/mol |
IUPAC Name |
3,3,3-trifluoro-1-(4-fluorophenyl)-2-hydroxy-2-methylpropan-1-one |
InChI |
InChI=1S/C10H8F4O2/c1-9(16,10(12,13)14)8(15)6-2-4-7(11)5-3-6/h2-5,16H,1H3 |
InChI Key |
KYDFGZVCUIZXMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


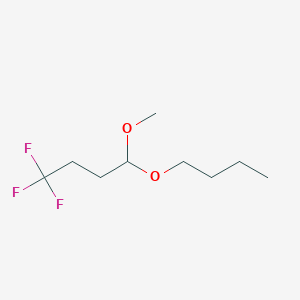

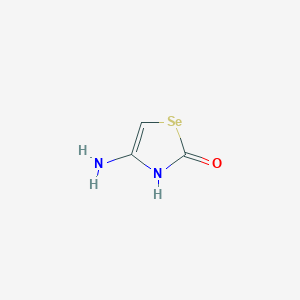
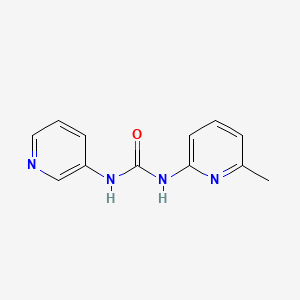
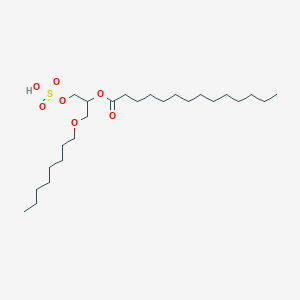
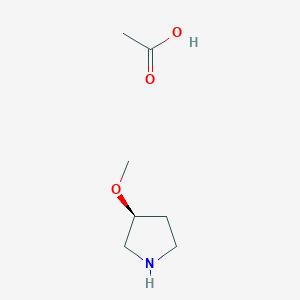
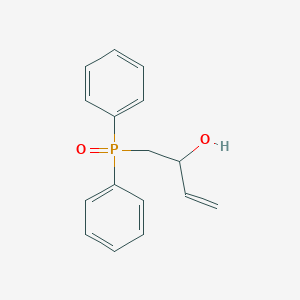
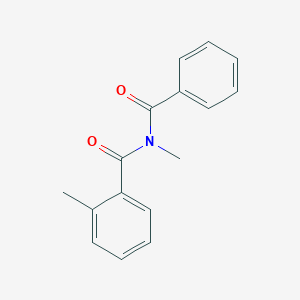
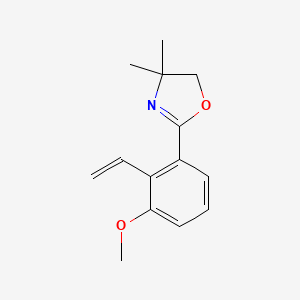
![2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate](/img/structure/B15162611.png)
![2,2'-[Disulfanediyldi(2,1-phenylene)]dipyridine](/img/structure/B15162612.png)
![(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15162616.png)
![2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine](/img/structure/B15162631.png)

